

A Technical Guide to 1-Cyanobenzotriazole: A Versatile Electrophilic Cyanating Agent

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Compound of Interest

Compound Name: 1-Cyanobenzotriazole

Cat. No.: B098145

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-Cyanobenzotriazole**, a highly efficient and stable reagent for electrophilic cyanation. Its properties, synthesis, and applications, particularly in the context of organic synthesis and medicinal chemistry, are detailed herein. The introduction of the nitrile functional group is a critical transformation in the development of new pharmaceuticals, and **1-Cyanobenzotriazole** offers a safe and effective method for achieving this.

Core Properties and Molecular Structure

1-Cyanobenzotriazole, also known as 1H-Benzotriazole-1-carbonitrile, is a stable, non-volatile, crystalline solid.^{[1][2]} These properties make it an advantageous alternative to other cyanating agents that may be less stable, more volatile, or more corrosive.^{[1][2]}

Molecular Structure: The molecule consists of a benzotriazole ring system where a nitrile group is attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of 1-Cyanobenzotriazole

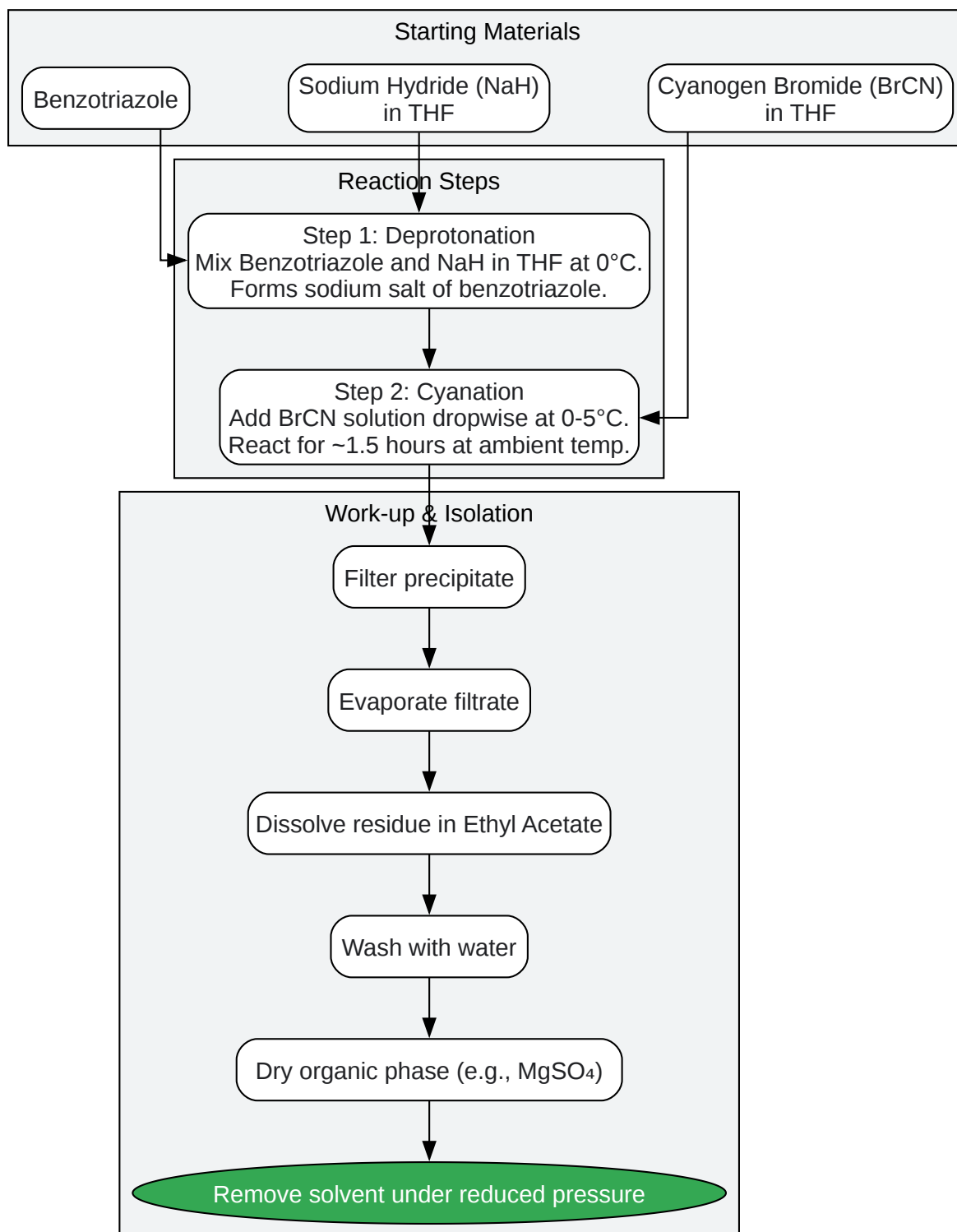
Property	Value	Reference
CAS Number	15328-32-2	[3][4][5]
Molecular Formula	C ₇ H ₄ N ₄	[3][4]
Molecular Weight	144.13 g/mol	[3][4][6]
IUPAC Name	benzotriazole-1-carbonitrile	[4][6]
Appearance	Colorless needles / powder	[1][3]
Melting Point	73-75 °C	[3][5]
Percent Composition	C 58.33%, H 2.80%, N 38.87%	[3]

Table 2: Spectroscopic Data of 1-Cyanobenzotriazole

Spectrum Type	Data Points	Reference
UV max (Ethanol)	253 nm (ε 6620), 293 nm (ε 3300)	[3][5]
¹ H NMR (CDCl ₃)	δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H)	[1]
¹³ C NMR (CDCl ₃)	δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7	[1][2]

Synthesis of 1-Cyanobenzotriazole

1-Cyanobenzotriazole can be readily prepared in high yield (typically around 92%) by treating the sodium salt of benzotriazole with cyanogen bromide.[1][2] This method avoids the need for purification by sublimation, which is required by alternative procedures.[1][2]



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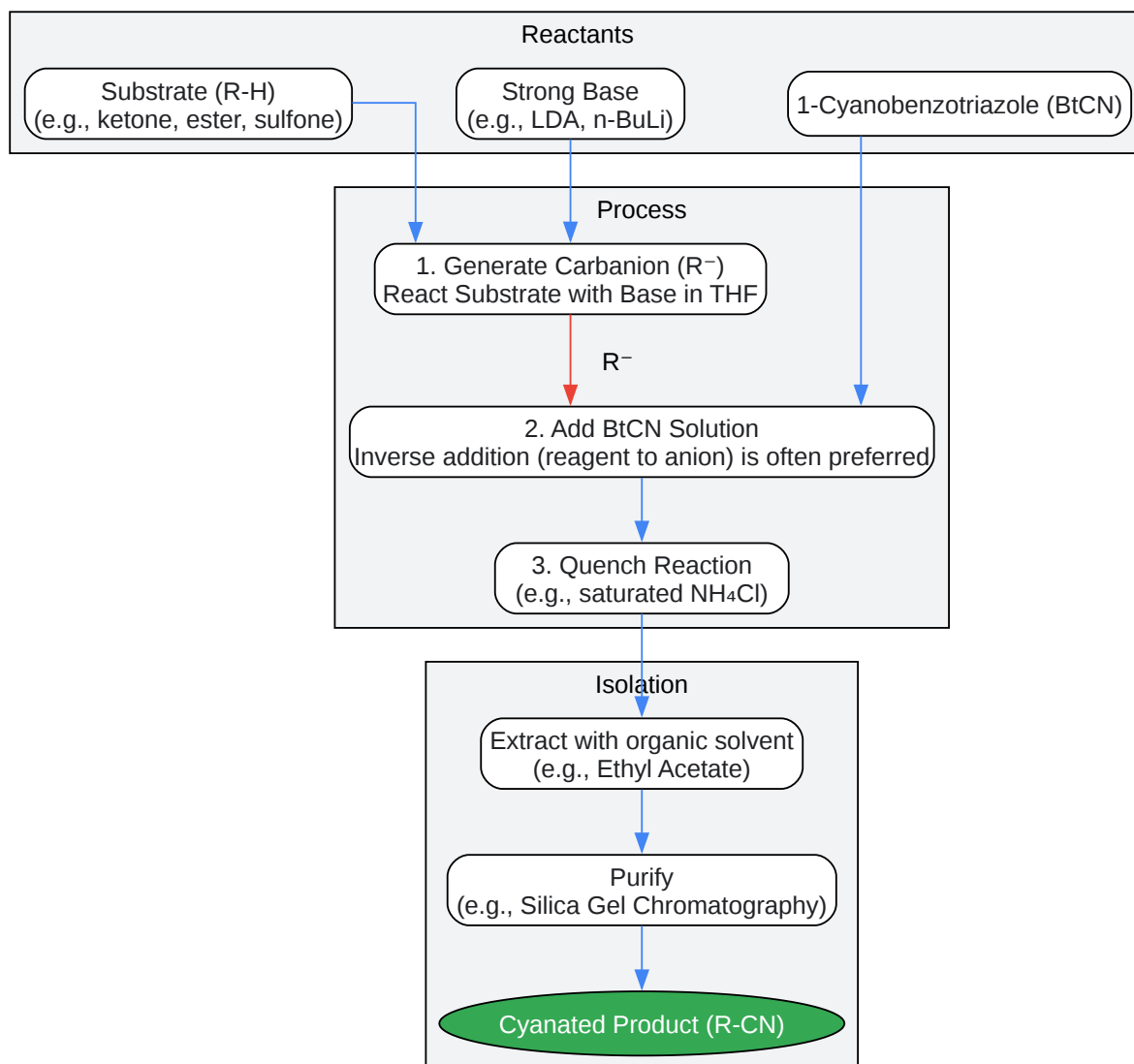
Caption: Workflow for the synthesis of **1-Cyanobenzotriazole**.

Applications in Organic Synthesis & Drug Development

The primary application of **1-Cyanobenzotriazole** is as an electrophilic cyanating agent, functioning as a source of the cyano cation (CN^+).^{[1][2]} This reactivity is complementary to traditional methods that use nucleophilic cyanide (CN^-).

C-Cyanation Reactions

1-Cyanobenzotriazole is highly effective for the C-cyanation of a wide range of in-situ generated carbanions, including sp^3 , sp^2 , and sp hybridized carbons.^[2] This versatility allows for the synthesis of α -cyano derivatives of sulfones, ketones, esters, and nitriles, as well as the cyanation of heterocycles and alkynes.^{[1][2]}



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Caption: General workflow for C-cyanation using **1-Cyanobenzotriazole**.

Relevance to Drug Development

The nitrile group is a key pharmacophore found in numerous FDA-approved drugs.[3] Its inclusion in a molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The ability of **1-Cyanobenzotriazole** to efficiently introduce a cyano group under relatively mild conditions makes it a valuable tool for medicinal chemists in lead optimization and the synthesis of novel bioactive molecules.

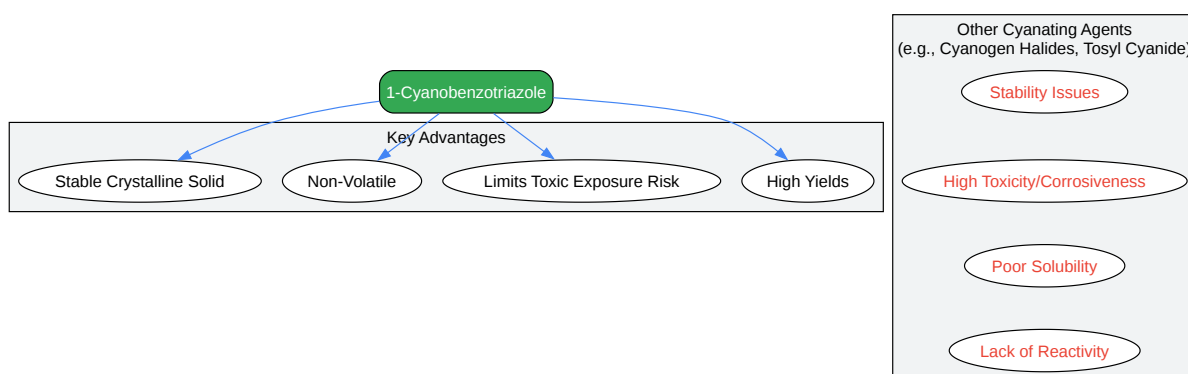
Table 3: Examples of C-Cyanation with 1-Cyanobenzotriazole

Yields reported from cited literature and may vary based on specific reaction conditions.

Substrate Type	Example Substrate	Product	Yield (%)	Reference
Arylacetonitrile	Phenylacetonitrile	2-Phenylmalononitrile	70	[1]
Alkanoate Ester	Ethyl Phenylacetate	Ethyl 2-cyano-2-phenylacetate	65	[2]
Sulfone	Benzyl Phenyl Sulfone	2-Phenyl-2-(phenylsulfonyl)acetonitrile	78	[2]
Ketone	4'-Methoxyacetophenone	Methyl 2-cyano-2-(4-methoxyphenyl)acetate	35	[1]
Heterocycle	2,2'-Bithiophene	5-Cyano-2,2'-bithiophene	68	[2]
Alkyne	Phenylacetylene	3-Phenylpropionitrile	83	[2]

Advantages as a Cyanating Reagent

1-Cyanobenzotriazole overcomes many drawbacks associated with other electrophilic cyanating agents.



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Caption: Advantages of **1-Cyanobenzotriazole** over other reagents.

Experimental Protocols

Synthesis of 1-Cyano-1H-1,2,3-benzotriazole

This protocol is adapted from Katritzky et al.^{[1][2]}

- Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.64 g, 66 mmol) to a solution of benzotriazole (7.14 g, 60 mmol) in anhydrous THF (200 mL) at 0 °C.

- Salt Formation: Stir the resulting suspension at 0 °C for 30 minutes.
- Cyanation: Add a solution of cyanogen bromide (6.99 g, 66 mmol) in anhydrous THF (50 mL) dropwise to the suspension at 0-5 °C.
- Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.
- Work-up: Filter the precipitate and wash it with THF. Evaporate the filtrate under reduced pressure.
- Extraction: Dissolve the resulting residue in ethyl acetate and wash with water.
- Isolation: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield **1-cyanobenzotriazole** as a colorless powder (yield: ~92%).
[\[1\]](#)

General Procedure for C-Cyanation of Active Methylene Compounds (Method A)

This protocol is adapted from Katritzky et al.[\[1\]](#)

- LDA Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by treating diisopropylamine (12.0 mmol) in anhydrous THF (15.0 mL) with n-butyllithium (2.5 M in n-hexane, 12.0 mmol) at 0 °C. Stir for 30 minutes.
- Carbanion Formation: Add a solution of the substrate (6 mmol) in anhydrous THF (15 mL) dropwise to the LDA solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
- Cyanation: Cool the mixture back to 0 °C and slowly add a solution of **1-cyanobenzotriazole** (0.91 g, 6.3 mmol) in anhydrous THF (10 mL).
- Reaction: Allow the mixture to warm to room temperature while stirring overnight.
- Quenching & Extraction: Pour the reaction mixture into a saturated solution of ammonium chloride (60 mL). Extract the product with ethyl acetate (3 x 30 mL).

- Isolation: Combine the organic extracts, wash with brine, and dry over MgSO_4 . After filtration and solvent evaporation, purify the residue by silica gel column chromatography to afford the desired α -nitrile.

Safety Information

1-Cyanobenzotriazole is classified as toxic if swallowed.[4][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H301 (Toxic if swallowed).[6] May also cause skin and eye irritation (H315, H319).[6]

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